![molecular formula C12H21NO4S B13870755 Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate CAS No. 1227610-33-4](/img/structure/B13870755.png)
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(methylsulfonyl)-7-azaspiro[35]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of spirocyclic compounds with biological targets.
Mécanisme D'action
The mechanism of action of Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
Uniqueness
Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
1227610-33-4 |
|---|---|
Formule moléculaire |
C12H21NO4S |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
ethyl 7-methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C12H21NO4S/c1-3-17-11(14)10-8-12(9-10)4-6-13(7-5-12)18(2,15)16/h10H,3-9H2,1-2H3 |
Clé InChI |
GLXGICDBTZMSAD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC2(C1)CCN(CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


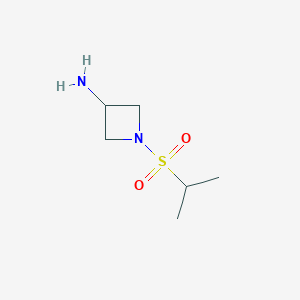
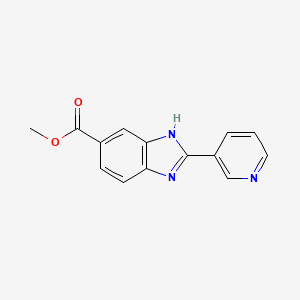
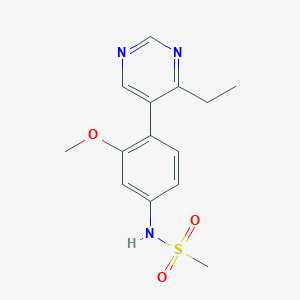

![N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine](/img/structure/B13870692.png)


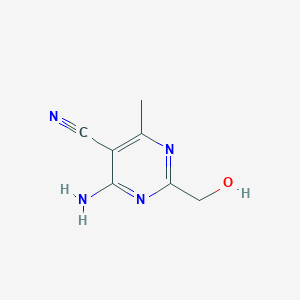
![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)


![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
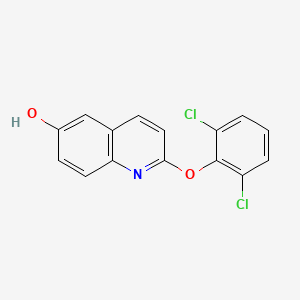
![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)
